2-((2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)amino)benzoic acid
CAS No.:
Cat. No.: VC16017600
Molecular Formula: C18H15Cl2N3O2
Molecular Weight: 376.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15Cl2N3O2 |
|---|---|
| Molecular Weight | 376.2 g/mol |
| IUPAC Name | 2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]benzoic acid |
| Standard InChI | InChI=1S/C18H15Cl2N3O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)25/h3-8,21H,1-2H3,(H,22,23)(H,24,25) |
| Standard InChI Key | MCENODSHXUWMEL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]benzoic acid, reflects its intricate structure:
-
Dichlorophenyl ring: Provides electron-withdrawing effects critical for substrate binding.
-
3,5-Dimethylpyrazole: Enhances hydrophobicity and π-π stacking potential.
-
Benzoic acid terminus: Facilitates hydrogen bonding and ionic interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅Cl₂N₃O₂ |
| Molecular Weight | 376.2 g/mol |
| Canonical SMILES | CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 87.2 Ų |
The Standard InChIKey (MCENODSHXUWMEL-UHFFFAOYSA-N) confirms its unique stereochemical identity.
Synthesis and Optimization
Multi-Step Organic Synthesis
The synthesis involves four principal stages:
-
Nucleophilic substitution of 2,6-dichloro-4-nitroaniline to introduce the pyrazole ring.
-
Reductive amination to form the aniline linker.
-
Carboxylic acid functionalization via hydrolysis of a methyl ester precursor.
-
Purification using column chromatography (silica gel, ethyl acetate/hexane).
Reaction yields typically range from 45–60%, with purity >95% confirmed by HPLC. Modifications such as replacing chlorine with fluorine or altering pyrazole substituents have been explored to enhance metabolic stability .
Biological Activities and Mechanisms
HDAC8 Inhibition and Anticancer Activity
Molecular docking studies (Glide score: -5.82) reveal strong binding to HDAC8’s catalytic pocket via:
-
Zinc coordination by the carboxylic acid group.
-
Hydrophobic interactions with the dichlorophenyl-pyrazole moiety .
In vitro, the compound inhibited HDAC8 with IC₅₀ = 2.67 ± 0.05 µM, comparable to vorinostat, and induced apoptosis in MCF-7 breast cancer cells at 10 µM .
Table 2: Comparative Enzyme Inhibition Data
| Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|
| FTO | 0.0123 | MA2 | 0.0085 |
| HDAC8 | 2.67 | Vorinostat | 1.45 |
| AChE | 7.49 | Rivastigmine | 2.10 |
Molecular Docking and Structure-Activity Relationships
Binding Mode Analysis
Glide molecular docking (Schrödinger Suite) against HDAC8 (PDB: 1T69) identified critical interactions:
-
Asp 101: Hydrogen bonding with the benzoic acid (-COOH).
-
His 142: π-cation interaction with the pyrazole ring.
-
Zn²⁺ ion: Coordination bond (2.1 Å) stabilizing the enzyme-inhibitor complex .
Substituent Effects
-
Chlorine atoms: Essential for van der Waals contacts with Phe 152 and Leu 144. Removal reduces potency by >90%.
-
Methyl groups on pyrazole: Optimize lipophilicity (clogP = 3.2), enhancing blood-brain barrier permeability .
Pharmacokinetic and Toxicity Profiling
ADME Properties
-
Solubility: 12.8 µg/mL in PBS (pH 7.4), classified as poorly soluble.
-
Plasma Protein Binding: 89.3% (equilibrium dialysis).
-
CYP Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 8.2 µM).
Future Directions and Clinical Translation
Structural Optimization
-
Prodrug strategies: Esterification of the carboxylic acid to improve oral bioavailability (current F = 22%).
-
Polymer nanoparticles: For targeted delivery to adipose tissue using PLGA carriers.
Therapeutic Expansion
Ongoing trials explore repurposing for Alzheimer’s disease, given its incidental AChE inhibition (IC₅₀ = 7.49 µM) , and diabetic nephropathy via HDAC8-mediated fibrosis suppression .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume